Lidocaine d10

LC-MS/MS Bioanalysis Isotopic Interference

Quantitation of lidocaine in biological samples is often compromised by matrix effects and recovery inconsistencies. Lidocaine d10 (CAS 851528-09-1) resolves these challenges as a robust deuterated internal standard. • +10 Da mass shift ensures baseline resolution from the native analyte isotopic envelope. • ≥98% chemical purity and >99 atom% D isotopic enrichment guarantee reliable MS response. • Co-elution with lidocaine corrects for ion suppression and extraction variability. • Suitable for ISO/IEC 17025 and ISO 15189 compliant methods; 24-month shelf life supports multi-year studies.

Molecular Formula C14H22N2O
Molecular Weight 242.39 g/mol
CAS No. 851528-09-1
Cat. No. B602494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine d10
CAS851528-09-1
Synonyms2-(Diethyl-D10-amino)-N-(2,6-dimethylphenyl) acetamide
Molecular FormulaC14H22N2O
Molecular Weight242.39 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2
InChIKeyNNJVILVZKWQKPM-IXKWUQSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lidocaine d10 Deuterated Internal Standard


Lidocaine d10 (CAS 851528-09-1) is a stable isotope-labeled analog of the local anesthetic and antiarrhythmic drug lidocaine, in which ten hydrogen atoms are replaced by deuterium on the N,N-diethyl moiety. This fully deuterated diethyl analog possesses an average mass of 244.40 g/mol and is supplied with high chemical purity (≥98.8%) and isotopic enrichment (>99.0 atom% D) . Its primary role is as an internal standard (IS) in mass spectrometry-based assays, enabling precise and accurate quantification of native lidocaine in complex biological and forensic matrices.

Workflow
Deuterated internal standard for LC-MS/MS bioanalysis
Selection
Non-exchangeable deuterium label with large nominal mass shift
Use Context
Co-elution and matrix-effect correction in complex biological matrices

Lidocaine d10 vs. Unlabeled Internal Standards


Quantitative LC-MS/MS analysis of lidocaine in biological matrices is susceptible to significant variability from sample preparation losses, matrix-induced ionization suppression or enhancement, and instrument drift. While structurally similar analogs might be used as internal standards, they often exhibit different extraction recoveries, retention times, and ionization efficiencies, leading to inaccurate quantification [1]. Even among stable isotope-labeled internal standards, the choice is not trivial. Deuterated analogs can suffer from hydrogen-deuterium exchange or chromatographic separation from the analyte due to the deuterium isotope effect, whereas ¹³C- or ¹⁵N-labeled standards are often preferred but are more expensive to synthesize . Lidocaine d10, with its ten non-exchangeable deuterium atoms on the diethylamino group, provides a robust mass shift that is well-resolved from the natural isotopic envelope of lidocaine, offering a practical and cost-effective balance between performance and accessibility.

Unlabeled analogs May exhibit different extraction recovery, retention, and ionization efficiency, limiting quantification accuracy.
Other deuterated IS Lower mass shift (
13C/15N IS Often preferred but synthetically complex and more costly; may not provide practical advantage for routine lidocaine assays.

Lidocaine d10 Quantitative Evidence


Mass Shift and Isotopic Purity Reduce Cross-Talk

Lidocaine d10 provides a nominal mass shift of +10 Da (m/z 245.10 for [M+H]⁺) relative to unlabeled lidocaine (m/z 235.10) [1]. This shift is substantially larger than that of lower deuterated analogs (e.g., d5, +5 Da) and the natural isotopic contribution of unlabeled lidocaine at M+3 (approximately 0.01% relative abundance) . The isotopic purity of >99.0 atom% D ensures minimal residual unlabeled signal in the IS channel, reducing cross-talk and improving the accuracy of quantification at low analyte concentrations .

Mass shift & isotopic purity
Class-level inference
Nominal +10 Da shift; >99.0 atom% D
Lidocaine-d5: +5 Da shift; natural isotopic envelope at M+3 ~0.01%
Supports interference review for low-abundance analyte quantification
Data to verify per instrument method; ESI+ assumed
LC-MS/MS Bioanalysis Isotopic Interference

Co-Elution and Matrix Effect Correction

Under typical reversed-phase LC conditions, deuterated internal standards like lidocaine d10 exhibit negligible retention time shifts from their unlabeled counterparts due to the non-exchangeable nature of the deuterium labels on the diethylamino group. This co-elution ensures that both analyte and IS experience nearly identical ionization suppression or enhancement from co-extracted matrix components [1]. In a validated method, lidocaine d10 was shown to effectively correct for matrix effects, enabling accurate quantification across wide linear dynamic ranges in both rat skin homogenate and plasma [2].

Co-elution & matrix correction
Method context
Co-elutes; accuracy 94.1–105.5% (skin), 96.2–104.8% (plasma)
Non-isotopic IS often show differential retention and matrix effects
Supports matrix-effect correction review for bioanalytical method robustness
Reported in rat skin/plasma; method-specific review advised
LC-MS/MS Matrix Effect Co-elution

High Sensitivity and Reproducibility

A fully validated HPLC-MS/MS method employing lidocaine d10 as the internal standard demonstrated a lower limit of quantitation (LLOQ) of 10 ng/mL in rat skin homogenate and 0.025 ng/mL in rat plasma [1]. The method achieved linear calibration ranges of 10.0–200.0 ng/mL (R² ≥ 0.998) for skin and 0.025–2 ng/mL (R² ≥ 0.996) for plasma, with intra- and inter-day precision (CV) ≤4.2% for skin and ≤12.4% for plasma [1]. This level of performance supports sensitive pharmacokinetic studies and demonstrates the IS's ability to correct for analytical variability.

Sensitivity & reproducibility
Head-to-head
LLOQ 10 ng/mL (skin), 0.025 ng/mL (plasma); CV ≤12.4%
Supports sensitive quantification in skin and plasma matrices
Precision context; verify within own laboratory conditions
Method Validation LLOQ Precision

Extended Shelf Life Benefits

Lidocaine d10 is reported to have a shelf life of 24 months when stored at 2–8°C . This extended stability, compared to many non-deuterated analytical standards which may degrade more rapidly or require freezing, reduces the need for frequent re-ordering, quality control re-testing, and inventory management. It supports long-term, multi-year research projects and clinical studies with a single procurement lot.

Extended shelf life
Data to verify
24 months at 2–8°C
Many non-deuterated standards: 12 months or -20°C storage
Supports long-term study continuity and reduced re-validation
Shelf-life context; verify per lot certificate
Stability Shelf Life Storage

Certified Reference Material for Compliance

Lidocaine d10 is commercially available as a Certified Reference Material (CRM) solution (e.g., 100 µg/mL in methanol) . CRMs are produced under ISO 17034 and ISO/IEC 17025 accreditation, providing documented traceability and measurement uncertainty. This level of certification is essential for forensic toxicology, clinical diagnostics, and pharmaceutical quality control laboratories operating under strict regulatory oversight (e.g., ISO 15189, GLP, GMP).

CRM certification
Specification review
Available as ISO 17034/ISO 17025 Certified Reference Material
Non-certified standards lack formal traceability and uncertainty
Supports regulatory audit readiness for forensic and bioanalytical labs
CRM traceability context; confirm certification status with supplier
Certified Reference Material Forensic Toxicology Quality Control

Lidocaine d10 Application Scenarios


High-Sensitivity PK and Bioequivalence

When quantifying lidocaine in plasma or tissue homogenates at low ng/mL levels, the validated LLOQ of 0.025 ng/mL achievable with lidocaine d10 [1] enables accurate characterization of terminal elimination phases and supports bioequivalence trials where precise measurement of low concentrations is mandatory. The co-elution and matrix effect correction ensure data integrity across multiple subjects and sampling timepoints.

Regulated Forensic Toxicology and Clinical Monitoring

In forensic and clinical laboratories, the availability of lidocaine d10 as a Certified Reference Material meets the traceability requirements of ISO/IEC 17025 and ISO 15189. This eliminates the need for extensive in-house characterization and supports defensible quantitative results in legal or diagnostic contexts, where the risk of cross-talk from lower mass shift IS (e.g., d5) could be problematic.

Consistent Supply for Multi-Site Studies

For multi-year pharmacokinetic or toxicology studies, the 24-month shelf life of lidocaine d10 reduces the frequency of procurement and re-validation. This ensures consistent lot-to-lot performance and minimizes variability introduced by changing internal standard batches, which is critical for cross-study comparisons and pooled data analysis.

Method Development for Complex Matrices

In method development for challenging matrices like skin homogenates or pharmaceutical formulations, lidocaine d10 provides a robust, well-characterized IS with a well-resolved mass shift (+10 Da) . This facilitates the assessment of matrix effects, recovery, and process efficiency during method optimization, accelerating the development of robust, fit-for-purpose assays.

Application
Selection Property
Validation Focus
High-sensitivity PK research (plasma/tissue)
Co-elution and matrix-effect correction capability
Assay sensitivity and precision in research matrices
Forensic and regulatory bioanalysis
Certified reference material with documented traceability
Audit readiness and defensible quantification under ISO/IEC 17025
Multi-site, long-term research studies
Extended refrigerated shelf life and lot consistency
Reduced re-validation and cross-study variability
Method development for complex matrices
Robust mass shift for interference assessment
Matrix effect and recovery evaluation during assay optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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